
1-(3-(Difluoromethoxy)-4-ethylphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Difluoromethoxy)-4-ethylphenyl)propan-2-one is an organic compound that features a difluoromethoxy group and an ethyl group attached to a phenyl ring, with a propan-2-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Difluoromethoxy)-4-ethylphenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(difluoromethoxy)benzene and 4-ethylbenzaldehyde.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(Difluoromethoxy)-4-ethylphenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(3-(Difluoromethoxy)-4-ethylphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-(Difluoromethoxy)-4-ethylphenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and specificity, while the ethyl group may influence its pharmacokinetic properties. The compound’s effects are mediated through pathways involving these molecular interactions.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-(Difluoromethoxy)phenyl)propan-2-one: Lacks the ethyl group, which may affect its reactivity and applications.
1-(4-Ethylphenyl)propan-2-one:
Uniqueness
1-(3-(Difluoromethoxy)-4-ethylphenyl)propan-2-one is unique due to the presence of both the difluoromethoxy and ethyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H14F2O2 |
|---|---|
Peso molecular |
228.23 g/mol |
Nombre IUPAC |
1-[3-(difluoromethoxy)-4-ethylphenyl]propan-2-one |
InChI |
InChI=1S/C12H14F2O2/c1-3-10-5-4-9(6-8(2)15)7-11(10)16-12(13)14/h4-5,7,12H,3,6H2,1-2H3 |
Clave InChI |
MQQKRDPIIHVQBN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)CC(=O)C)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


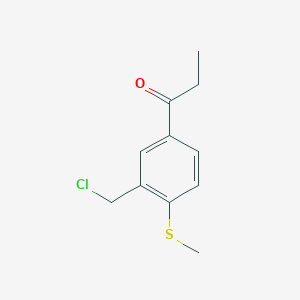
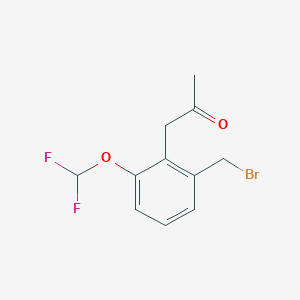
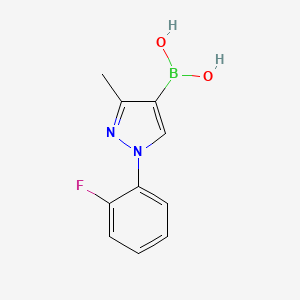


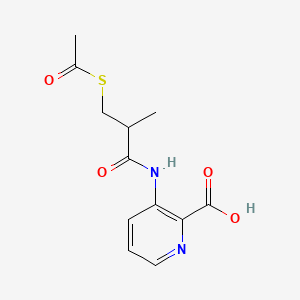

![(S)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14067090.png)

![Glycinamide,N-[(phenylmethoxy)carbonyl]glycylglycyl-L-phenylalanyl-N-[[2-(phenylmethoxy)-2-oxoethoxy]methyl]-](/img/structure/B14067101.png)
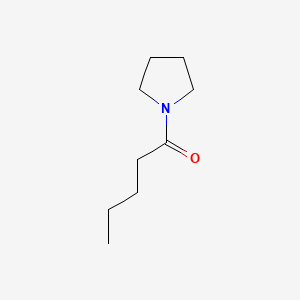
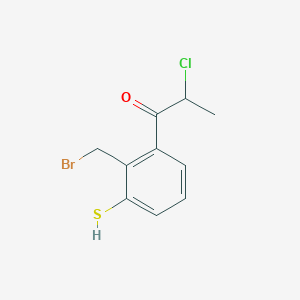
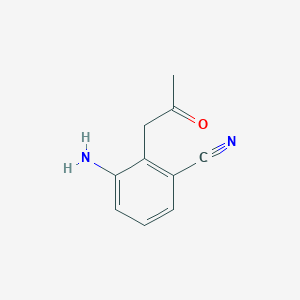
![Bicyclo[3.2.2]nona-6,8-diene-6,7-dicarbonitrile](/img/structure/B14067125.png)
